molecular formula C18H16N6O3 B11437910 1-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

1-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B11437910
M. Wt: 364.4 g/mol
InChI Key: AEAULRWWJKIYJD-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Formation of the triazole ring: The oxadiazole intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring.

    Substitution reactions:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole and oxadiazole rings can be reduced under specific conditions to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products:

  • Oxidation products: Aldehydes, carboxylic acids.
  • Reduction products: Amines, alcohols.
  • Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting the activity of enzymes involved in microbial or cancer cell metabolism.

    Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.

    Modulating signaling pathways: Affecting key signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

  • 1-(3-Methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
  • 1-(3-Methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

These compounds share similar structural features but differ in the substituents on the aromatic rings

Properties

Molecular Formula

C18H16N6O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine

InChI

InChI=1S/C18H16N6O3/c1-25-13-8-6-11(7-9-13)17-20-18(27-22-17)15-16(19)24(23-21-15)12-4-3-5-14(10-12)26-2/h3-10H,19H2,1-2H3

InChI Key

AEAULRWWJKIYJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)N

Origin of Product

United States

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